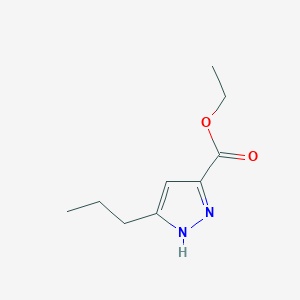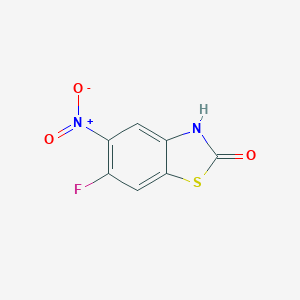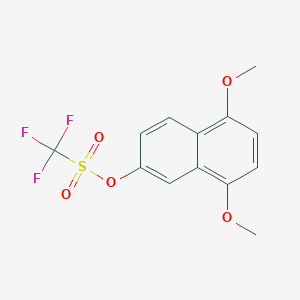
5,8-Dimethoxy-2-naphthalenol Triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-2-naphthalenol Triflate, also known as DMNT, is a chemical compound used in scientific research. It is a triflate derivative of 5,8-dimethoxy-2-naphthol, a naphthalene derivative. DMNT has been studied for its potential use in various fields, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of 5,8-Dimethoxy-2-naphthalenol Triflate is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. It has been shown to bind to the active site of some enzymes, inhibiting their activity.
Biochemical And Physiological Effects
5,8-Dimethoxy-2-naphthalenol Triflate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of protein kinase C activity.
2. Inhibition of acetylcholinesterase activity.
3. Modulation of GABAergic neurotransmission.
4. Inhibition of tumor cell growth.
Advantages And Limitations For Lab Experiments
5,8-Dimethoxy-2-naphthalenol Triflate has several advantages as a research tool, including its high solubility in organic solvents, its stability under various conditions, and its ability to form stable complexes with proteins and enzymes. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research involving 5,8-Dimethoxy-2-naphthalenol Triflate, including:
1. Development of new fluorescent probes based on 5,8-Dimethoxy-2-naphthalenol Triflate for studying protein-protein interactions.
2. Synthesis of 5,8-Dimethoxy-2-naphthalenol Triflate derivatives with improved binding properties and biological activity.
3. Investigation of the potential use of 5,8-Dimethoxy-2-naphthalenol Triflate as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
4. Study of the mechanism of action of 5,8-Dimethoxy-2-naphthalenol Triflate and its interactions with proteins and enzymes at the molecular level.
Conclusion
In conclusion, 5,8-Dimethoxy-2-naphthalenol Triflate is a useful research tool with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5,8-Dimethoxy-2-naphthalenol Triflate and its derivatives as research tools and therapeutic agents.
Synthesis Methods
5,8-Dimethoxy-2-naphthalenol Triflate can be synthesized through a reaction between 5,8-dimethoxy-2-naphthol and triflic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting compound is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.
Scientific Research Applications
5,8-Dimethoxy-2-naphthalenol Triflate has been used in various scientific research applications, including:
1. As a fluorescent probe for studying protein-protein interactions.
2. As a ligand for studying the binding properties of proteins and enzymes.
3. As a starting material for the synthesis of other compounds with potential biological activity.
properties
CAS RN |
1243852-84-7 |
|---|---|
Product Name |
5,8-Dimethoxy-2-naphthalenol Triflate |
Molecular Formula |
C13H11F3O5S |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
(5,8-dimethoxynaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11F3O5S/c1-19-11-5-6-12(20-2)10-7-8(3-4-9(10)11)21-22(17,18)13(14,15)16/h3-7H,1-2H3 |
InChI Key |
APFVFPIVYFFJSX-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
synonyms |
1,1,1-Trifluoro-methanesulfonic Acid 5,8-Dimethoxy-2-naphthalenyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
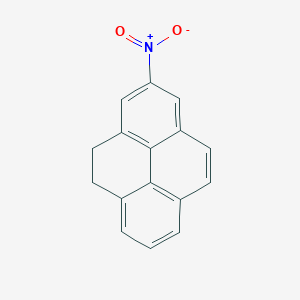
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)

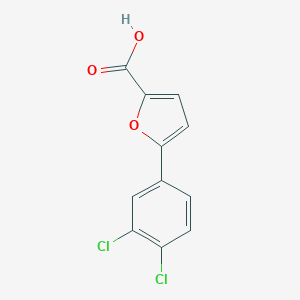
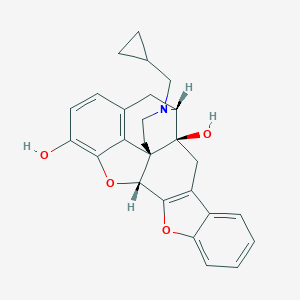
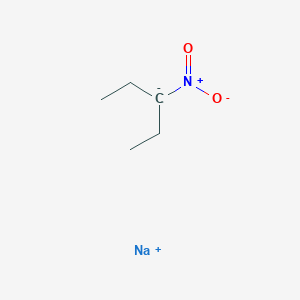
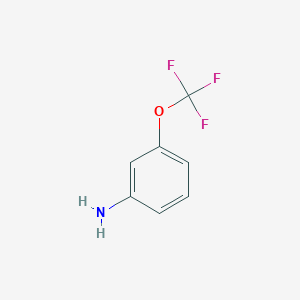
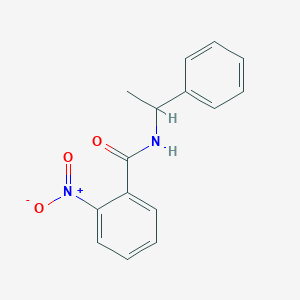
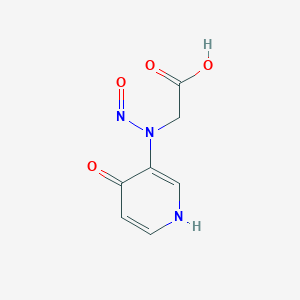
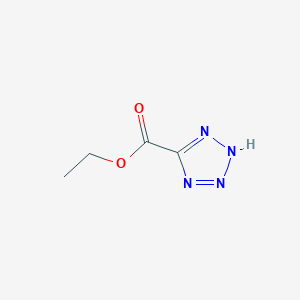
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
